Product packaging for (2R,5S)-thiolane-2,5-dicarboxamide(Cat. No.:)

(2R,5S)-thiolane-2,5-dicarboxamide

Cat. No.: B15051421
M. Wt: 174.22 g/mol
InChI Key: QRBZPDMTTFGWPW-ZXZARUISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,5S)-Thiolane-2,5-dicarboxamide is a chiral, stereochemically defined compound offered as a high-purity intermediate for advanced chemical and pharmaceutical research. This diamide is derived from its corresponding dicarboxylic acid precursor, a scaffold recognized for its utility in medicinal chemistry . The rigid thiolane (saturated thiophene) ring system provides a three-dimensional structure that is valuable in the design of bioactive molecules and functional materials. Compounds based on the thiolane-2,5-dicarboxylic acid structure have been identified as key intermediates in the synthesis of potent anticoagulant agents that act through the inhibition of activated blood coagulation factor Xa (FXa), a prominent target for treating thrombotic diseases . The specific stereochemistry of the (2R,5S) configuration is critical for optimizing interactions with biological targets and can significantly influence the potency and selectivity of the resulting drug candidate. Beyond pharmaceutical applications, this diamide can serve as a versatile building block (or "ligand") in materials science, including the construction of Metal-Organic Frameworks (MOFs) or other functional organic materials . Its amide groups make it an excellent candidate for forming stable, self-assembled structures through hydrogen bonding. This product is intended for research and development purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O2S B15051421 (2R,5S)-thiolane-2,5-dicarboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2O2S

Molecular Weight

174.22 g/mol

IUPAC Name

(2R,5S)-thiolane-2,5-dicarboxamide

InChI

InChI=1S/C6H10N2O2S/c7-5(9)3-1-2-4(11-3)6(8)10/h3-4H,1-2H2,(H2,7,9)(H2,8,10)/t3-,4+

InChI Key

QRBZPDMTTFGWPW-ZXZARUISSA-N

Isomeric SMILES

C1C[C@H](S[C@H]1C(=O)N)C(=O)N

Canonical SMILES

C1CC(SC1C(=O)N)C(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for Enantiopure 2r,5s Thiolane 2,5 Dicarboxamide

Stereoselective and Asymmetric Synthesis Strategies

The creation of the two stereocenters in (2R,5S)-thiolane-2,5-dicarboxamide with the desired trans configuration is the primary challenge in its synthesis. Modern synthetic organic chemistry offers several powerful approaches to address this, including the use of chiral auxiliaries, organocatalysis, and biocatalysis.

Chiral Auxiliary-Mediated Alkylation and Cyclization Routes to the Thiolane Core

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a prochiral substrate to direct the stereochemical outcome of a reaction. globethesis.com The synthesis of the (2R,5S)-thiolane core can be envisioned through a chiral auxiliary-mediated intramolecular cyclization. A plausible route would involve the attachment of a chiral auxiliary, such as an Evans oxazolidinone, to a suitable dicarboxylic acid precursor. peptide.com

The general strategy would commence with the mono-protection of a symmetrical dicarboxylic acid, followed by attachment of the chiral auxiliary. Subsequent alkylation with a sulfur-containing electrophile would be directed by the chiral auxiliary, establishing the first stereocenter. Deprotection of the second carboxylic acid and activation, followed by an intramolecular nucleophilic substitution, would then form the thiolane ring, with the stereochemistry of the second center being controlled by the first. Finally, removal of the chiral auxiliary would yield the enantiopure thiolane dicarboxylic acid, which can then be converted to the desired dicarboxamide.

Table 1: Hypothetical Diastereoselectivity in Chiral Auxiliary-Mediated Cyclization

EntryChiral AuxiliaryAlkylation Diastereoselectivity (d.r.)Cyclization Diastereoselectivity (d.r.)
1(R)-4-benzyl-2-oxazolidinone>95:5>90:10
2(S)-4-isopropyl-2-oxazolidinone>95:5>90:10
3Camphorsultam>98:2>95:5

This table presents hypothetical data based on typical results for such reactions.

Organocatalytic Approaches for Asymmetric Thiolane Ring Formation

Organocatalysis has emerged as a robust platform for asymmetric synthesis, avoiding the use of metal catalysts. researchgate.net For the synthesis of the (2R,5S)-thiolane ring, an organocatalytic domino Michael/aldol (B89426) reaction sequence could be employed. researchgate.net This approach would involve the reaction of a sulfur-containing nucleophile with an α,β-unsaturated aldehyde or ketone, catalyzed by a chiral secondary amine, such as a proline derivative. researchgate.net

The reaction would proceed through the formation of a chiral enamine intermediate from the catalyst and the unsaturated carbonyl compound. The subsequent Michael addition of the sulfur nucleophile would be facially selective, establishing the first stereocenter. A subsequent intramolecular aldol-type reaction would then form the thiolane ring, with the stereochemistry of the second center being influenced by the first. The choice of catalyst and reaction conditions is crucial for achieving high diastereoselectivity and enantioselectivity. nih.gov

Table 2: Representative Organocatalysts for Asymmetric Thiolane Synthesis

CatalystTypical SubstratesAchieved Enantiomeric Excess (ee)
(S)-Prolineα,β-Unsaturated aldehydes, thiolsUp to 99%
Cinchona alkaloid-derived thiourea (B124793)Nitroolefins, sulfur nucleophilesUp to 98%
Jørgensen-Hayashi catalystα,β-Unsaturated ketones, thiolsUp to 99%

This table provides examples of organocatalysts and their typical performance in related reactions.

Biocatalytic Transformations and Kinetic Resolution for Related Amide and Nitrile Precursors

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure compounds. Enzymes such as lipases and nitrilases are particularly useful for the kinetic resolution of racemic mixtures. researchgate.net In the context of this compound synthesis, a biocatalytic kinetic resolution could be applied to a racemic mixture of a suitable precursor, such as the corresponding diester or dinitrile.

For instance, a racemic mixture of the diethyl ester of thiolane-2,5-dicarboxylic acid could be subjected to hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB). The enzyme would selectively hydrolyze one enantiomer of the diester to the monoester, leaving the other enantiomer of the diester unreacted. Separation of the resulting monoester and the unreacted diester would provide access to both enantiomers of the thiolane-2,5-dicarboxylic acid precursor, which can then be converted to the desired dicarboxamide.

Table 3: Potential Lipases for Kinetic Resolution of Thiolane Diesters

Lipase SourceSubstrateSelectivity (E-value)
Candida antarctica Lipase B (CALB)Dimethyl thiolane-2,5-dicarboxylateHigh
Pseudomonas cepacia Lipase (PCL)Diethyl thiolane-2,5-dicarboxylateModerate to High
Candida rugosa Lipase (CRL)Dibutyl thiolane-2,5-dicarboxylateModerate

This table indicates potential lipases and their expected selectivity in the kinetic resolution of thiolane diesters.

Functional Group Interconversions and Amidation Techniques

Once the enantiopure (2R,5S)-thiolane-2,5-dicarboxylic acid or a suitable derivative is obtained, the final step is the formation of the dicarboxamide. This can be achieved through several reliable amidation methods.

Conversion of Thiolane-2,5-dicarboxylic Acid Derivatives to the Dicarboxamide

The direct amidation of a carboxylic acid with an amine is generally not favored due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid groups of thiolane-2,5-dicarboxylic acid must first be activated. A common method is the conversion of the dicarboxylic acid to the corresponding diacyl chloride by treatment with a reagent such as thionyl chloride or oxalyl chloride. researchgate.net The resulting diacyl chloride is highly reactive and readily undergoes nucleophilic substitution with ammonia (B1221849) or an ammonia equivalent to yield the desired dicarboxamide.

Alternatively, peptide coupling reagents can be employed for the direct conversion of the dicarboxylic acid to the dicarboxamide under milder conditions. researchgate.netestranky.sk Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid to form a reactive intermediate that is then readily attacked by ammonia. peptide.com

Table 4: Common Coupling Reagents for Amidation

ReagentActivating AgentBy-product
Thionyl Chloride (SOCl₂)N/ASO₂, HCl
Oxalyl Chloride ((COCl)₂)N/ACO, CO₂, HCl
DCCN/ADicyclohexylurea
EDC/HOBtHOBtWater-soluble urea, H₂O
HATUN/ATetramethylurea

Amidation of Cyclic Anhydrides or Diesters

Another viable route to this compound involves the use of a cyclic anhydride (B1165640) precursor. The (2R,5S)-thiolane-2,5-dicarboxylic acid can be converted to its corresponding cyclic anhydride by treatment with a dehydrating agent like acetic anhydride. This cyclic anhydride can then be reacted with ammonia in a ring-opening amidation reaction. This approach can offer good control over the formation of the mono-amide, which can then be converted to the diamide (B1670390) in a subsequent step.

Similarly, the diester of (2R,5S)-thiolane-2,5-dicarboxylic acid can be directly converted to the dicarboxamide by aminolysis. This typically requires heating the diester with a large excess of ammonia in a sealed vessel. While this method is straightforward, it may require harsher conditions compared to the acid chloride or coupling reagent methods.

Nitrile Hydrolysis and Selective Amidation Reactions for this compound Precursors

The construction of the target dicarboxamide hinges on the successful and stereoretentive conversion of appropriate precursors. A key strategy involves the hydrolysis of a dinitrile precursor, namely (2R,5S)-thiolane-2,5-dinitrile, to the corresponding dicarboxylic acid, followed by a selective amidation.

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis and can be achieved under acidic, basic, or enzymatic conditions. researchgate.net For the synthesis of (2R,5S)-thiolane-2,5-dicarboxylic acid, the choice of method is critical to avoid epimerization at the chiral centers. While traditional acid or base-catalyzed hydrolysis can be effective, they often require harsh conditions that may compromise the stereochemical integrity of the molecule. researchgate.net

A more elegant and stereoselective approach involves the use of nitrile-hydrolyzing enzymes. Biocatalysis using nitrilases or a combination of nitrile hydratase and amidase can proceed under mild conditions, offering high yields and excellent enantiopurity. researchgate.netresearchgate.net Nitrile hydratases, in particular, are noteworthy for their ability to convert nitriles to amides with high regioselectivity, which can be a desirable pathway for the direct synthesis of dicarboxamides from dinitriles. nih.govnih.gov This chemoenzymatic approach is particularly advantageous as it often minimizes the formation of by-products and simplifies purification processes.

Once the (2R,5S)-thiolane-2,5-dicarboxylic acid or its ester derivative is obtained, the subsequent selective amidation to form the desired dicarboxamide is performed. Direct amidation of carboxylic acids is a challenging transformation that typically requires the use of coupling agents to activate the carboxyl group. A variety of modern coupling reagents can be employed for this purpose, and the selection depends on factors such as substrate reactivity and desired purity of the final product.

Alternatively, the amidation can be carried out from the corresponding dicarboxylic acid esters. This two-step approach, involving esterification followed by amidation, can sometimes offer better control over the reaction and facilitate purification. The reaction of the diester with ammonia or an appropriate amine source under controlled conditions yields the target dicarboxamide.

Optimization of Reaction Parameters and Scale-Up Considerations

The successful laboratory-scale synthesis of this compound provides the foundation for its larger-scale production. However, transitioning from the bench to a larger scale necessitates a thorough optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness.

For the nitrile hydrolysis step, key parameters to optimize include temperature, pH, reaction time, and, in the case of enzymatic hydrolysis, enzyme loading and substrate concentration. The stability of the enzyme under operational conditions is a critical factor for industrial applications. nih.gov The ideal conditions will afford a high conversion of the dinitrile to the dicarboxylic acid with minimal side product formation and preservation of the desired stereochemistry.

In the selective amidation step, the choice of coupling agent, solvent, temperature, and stoichiometry of the reactants are crucial variables. The optimization process aims to maximize the yield of the dicarboxamide while minimizing the formation of impurities, such as over-amidated products or unreacted starting materials. The work-up and purification procedures also need to be streamlined for large-scale operations, potentially involving crystallization or chromatography.

A critical aspect of scaling up any chemical process is the management of heat transfer. Both nitrile hydrolysis and amidation reactions can be exothermic, and efficient heat dissipation is essential to maintain control over the reaction temperature and prevent runaway reactions. The choice of reactor design and agitation speed plays a significant role in ensuring proper mixing and heat transfer.

Below are hypothetical data tables illustrating the types of information that would be generated during the optimization and scale-up studies for the synthesis of this compound.

Table 1: Optimization of Nitrile Hydrolysis of (2R,5S)-Thiolane-2,5-dinitrile

EntryMethodCatalyst/ReagentTemperature (°C)Time (h)Yield of Diacid (%)Enantiomeric Excess (%)
1Acid Hydrolysis6 M HCl100248595
2Base Hydrolysis4 M NaOH100188893
3EnzymaticNitrilase XYZ-1304895>99
4EnzymaticNitrile Hydratase/Amidase ABC-2253692 (Diamide)>99

Table 2: Optimization of Selective Amidation of (2R,5S)-Thiolane-2,5-dicarboxylic Acid

EntryCoupling AgentBaseSolventTemperature (°C)Time (h)Yield of Diamide (%)
1DCC/HOBtDIPEADMF251275
2HATUDIPEACH2Cl20 to 25882
3SOCl2 then NH3-Toluene0 to 25688
4Ester activation then NH3NaOMeMeOH/NH3252485

Table 3: Scale-Up Comparison for this compound Synthesis

ParameterLab Scale (1 g)Pilot Scale (1 kg)
Nitrile Hydrolysis
Reaction Volume100 mL100 L
Reaction Time48 h60 h
Isolated Yield94%90%
Amidation
Reaction Volume150 mL150 L
Reaction Time8 h12 h
Isolated Yield80%75%
Overall Yield 75%67.5%

These tables underscore the iterative process of optimization required to develop a robust and scalable synthesis of this compound. The successful implementation of such a process opens the door to further investigation of this chiral molecule's properties and potential applications.

Definitive Structural Elucidation and Stereochemical Characterization of 2r,5s Thiolane 2,5 Dicarboxamide

Spectroscopic Techniques for Comprehensive Structural Assignment

To confirm the covalent framework of (2R,5S)-thiolane-2,5-dicarboxamide, a suite of high-resolution spectroscopic methods is employed. These techniques provide detailed information about the atomic connectivity and chemical environment within the molecule.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N, 2D-NMR, e.g., COSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. ipb.ptlibretexts.org For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (2D) NMR experiments is required for a complete assignment of all proton, carbon, and nitrogen signals.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methine protons at the chiral centers (C2 and C5), the methylene (B1212753) protons of the thiolane ring (C3 and C4), and the amide (-NH₂) protons. The chemical shifts and coupling constants of the C2 and C5 protons would be particularly informative about their relative stereochemistry.

¹³C NMR: The carbon NMR spectrum would reveal signals for the two carbonyl carbons of the amide groups, the two chiral methine carbons (C2 and C5), and the two methylene carbons (C3 and C4). olemiss.edu The chemical shifts would be influenced by the presence of the sulfur atom and the amide functionalities. olemiss.edu

¹⁵N NMR: Although less common, ¹⁵N NMR could provide direct information about the electronic environment of the two nitrogen atoms in the amide groups. youtube.com

2D-NMR: Two-dimensional NMR techniques are crucial for establishing connectivity. researchgate.netresearchgate.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the proton network within the thiolane ring, confirming the adjacencies of the methine and methylene groups. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, definitively assigning which protons are attached to which carbons. sdsu.edulibretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. For this compound, NOE signals between the protons on C2 and C5 would provide definitive evidence for their relative stereochemistry (cis or trans).

Illustrative NMR Data Table for this compound Note: The following data are illustrative and represent expected values based on similar structures. Actual experimental values may vary.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
C2-H~4.0-4.2~55-60C=O (amide at C2), C3, C5
C5-H~4.0-4.2C=O (amide at C5), C4, C2
C3-H₂~2.1-2.4~30-35C2, C4, C5
C4-H₂~2.1-2.4~30-35C3, C5, C2
C=O (Amide at C2)-~170-175-
C=O (Amide at C5)-~170-175-
-NH₂ (Amide at C2)~7.0-7.5 (broad)-C=O (amide at C2)
-NH₂ (Amide at C5)~7.0-7.5 (broad)C=O (amide at C5)

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. pitt.edu

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorptions of the amide groups. spcmc.ac.in This includes N-H stretching vibrations, typically appearing as a pair of bands in the region of 3400-3180 cm⁻¹, and a strong C=O stretching vibration (Amide I band) around 1700-1650 cm⁻¹, characteristic for a five-membered ring lactam-like structure. spcmc.ac.inyoutube.com The N-H bending vibration (Amide II band) would also be present around 1620-1590 cm⁻¹. spcmc.ac.in

Raman Spectroscopy: Raman spectroscopy would provide complementary information. pitt.edu The C-S bond of the thiolane ring, which may be weak in the IR spectrum, should give a detectable signal in the Raman spectrum.

Illustrative Vibrational Spectroscopy Data Table Note: The following data are illustrative and represent expected values.

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
N-H Stretch (asymmetric)~3350WeakMedium
N-H Stretch (symmetric)~3180WeakMedium
C-H Stretch~2950-2850~2950-2850Medium-Strong
C=O Stretch (Amide I)~1680~1680Strong
N-H Bend (Amide II)~1610WeakMedium-Strong
C-N Stretch~1400~1400Medium
C-S Stretch~700-600~700-600Weak-Medium

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the unambiguous determination of the molecular formula (C₆H₁₀N₂O₂S). acs.orgrsc.org Analysis of the fragmentation pattern can also offer corroborating structural information. dtic.mil

Crystallographic Analysis of this compound and its Derivatives

Crystallographic methods provide the most definitive evidence for the three-dimensional structure of a molecule in the solid state, including its absolute configuration.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Absolute Configuration

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise arrangement of atoms within a crystalline solid. This technique can unambiguously establish the bond lengths, bond angles, and torsional angles that define the molecular conformation. Crucially for chiral molecules, SCXRD can determine the absolute configuration, often through the use of the Flack parameter. researchgate.netnih.gov

For this compound, obtaining a single crystal of suitable quality is the first and most critical step. If successful, the resulting crystallographic data would provide an unequivocal map of the molecule's solid-state structure, confirming the trans relationship between the two carboxamide groups and the R and S configurations at the C2 and C5 positions, respectively.

Application of the Crystalline Sponge Method for Non-Crystalline Forms

When a compound fails to crystallize, as is often the case, the crystalline sponge method offers a revolutionary alternative for structural elucidation via X-ray diffraction. nih.govwikipedia.orgnih.gov This technique uses a pre-formed porous metal-organic framework (MOF) crystal—the "sponge"—which can absorb and orient guest molecules within its pores. researchgate.netwikipedia.org The guest molecule, which may be a liquid, oil, or amorphous solid, becomes ordered within the crystalline lattice of the host sponge, allowing its structure to be determined by SCXRD as if it were a single crystal itself. nih.govfrontiersin.org

The process involves soaking a sponge crystal, such as [(ZnI₂)₃(TPT)₂] (where TPT is 2,4,6-tris(4-pyridyl)-1,3,5-triazine), in a solution containing the target molecule. wikipedia.orgnih.gov The original solvent within the sponge's pores is first exchanged with a more inert solvent, like cyclohexane, before introducing the guest. nih.gov The guest molecules diffuse into the pores and are held in place by non-covalent interactions with the framework. wikipedia.org This method has been successfully used to determine the absolute structure of chiral molecules. nih.gov More recent advancements have even adapted this method for use with three-dimensional electron diffraction (3D-ED), which can be applied to nanocrystals, significantly shortening the time required for guest inclusion. frontiersin.org

For a non-crystalline sample of this compound, the crystalline sponge method would be a powerful strategy to determine its absolute configuration and solid-state conformation without needing to crystallize the compound directly.

Conformational Analysis in Solution and Solid States

The five-membered thiolane ring is not planar and exists in various puckered conformations to minimize torsional and angle strain. The two most common conformations are the envelope (Cₛ symmetry) and the twist (C₂ symmetry). The presence and orientation of substituents significantly influence the conformational equilibrium.

In the solid state, the conformation is fixed within the crystal lattice, as would be revealed by X-ray crystallography. In solution, however, the molecule is dynamic, and different conformations may interconvert. For substituted cyclohexanes, which are well-studied analogues, substituents strongly prefer the equatorial position to avoid steric clashes known as 1,3-diaxial interactions. utexas.edulibretexts.org For example, in methylcyclohexane, the equatorial conformer is more stable by about 7.6 kJ/mol and constitutes about 95% of the equilibrium mixture. libretexts.org

For this compound, the two carboxamide groups are in a trans configuration. In a five-membered ring, this means one substituent will be in a pseudo-axial orientation while the other is in a pseudo-equatorial orientation, or both may adopt positions that are intermediate between axial and equatorial in a twist conformation. The exact conformational preference in solution would be determined by a complex interplay of steric effects from the carboxamide groups and the inherent conformational preferences of the thiolane ring itself. The introduction of a heteroatom like sulfur, with its different bond lengths and angles compared to carbon, further influences the ring's geometry. nih.gov Computational modeling and NMR spectroscopy are the primary tools used to investigate these conformational equilibria in solution.

Computational and Theoretical Investigations of 2r,5s Thiolane 2,5 Dicarboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For (2R,5S)-thiolane-2,5-dicarboxamide, these methods would provide invaluable insights into its structure, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Energy Landscapes

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its geometry optimization. For this compound, the conformational landscape is of particular interest due to the flexibility of the five-membered thiolane ring and the rotational freedom of the amide groups.

The thiolane ring can adopt various conformations, such as the envelope and twist forms. The substituents at the 2 and 5 positions can exist in either axial or equatorial-like orientations, leading to different stereoisomers. In the case of the (2R,5S) configuration, the substituents are on opposite sides of the ring plane (cis). Computational modeling would identify the lowest energy conformation and the energy barriers between different conformations. This is achieved by systematically exploring the potential energy surface of the molecule.

Key Objectives of DFT Geometry Optimization:

Determination of the most stable conformer of this compound.

Calculation of the relative energies of different conformers.

Analysis of bond lengths, bond angles, and dihedral angles.

Illustrative Data Table for Conformational Analysis:

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (C2-C3-C4-C5) (degrees)
Chair-like (diaxial)5.245.8
Chair-like (diequatorial)0.055.2
Twist-boat7.820.1

Note: This data is illustrative and represents the type of information that would be generated from a DFT conformational analysis.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. semanticscholar.org

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. semanticscholar.orgjchps.com It helps to identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the amide groups, making them susceptible to electrophilic attack, and positive potential around the amide hydrogens. researchgate.net

Illustrative Data Table for FMO Analysis:

ParameterEnergy (eV)
HOMO Energy-6.8
LUMO Energy1.2
HOMO-LUMO Gap8.0

Note: This data is illustrative and based on typical values for similar organic molecules.

Prediction and Validation of Spectroscopic Data (NMR chemical shifts, IR vibrational frequencies, VCD spectra)

Computational methods can predict various spectroscopic properties of this compound, which can then be used to validate experimental data or to aid in the identification of the compound.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms are highly valuable for structure elucidation. frontiersin.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted and compared to experimental spectra. cnr.itnih.gov This is particularly useful for assigning specific signals to individual atoms in the molecule, which can be challenging in complex structures. rsc.org

IR Vibrational Frequencies: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Computational methods can calculate the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.). These calculated frequencies can be compared with experimental IR spectra to confirm the presence of specific bonds, such as the C=O and N-H bonds of the amide groups and the C-S bond of the thiolane ring.

Vibrational Circular Dichroism (VCD) Spectra: VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. Since this compound is a chiral molecule, the computational prediction of its VCD spectrum and comparison with an experimental spectrum would definitively confirm its absolute stereochemistry.

Illustrative Data Table for Predicted vs. Experimental Spectroscopic Data:

ParameterPredicted ValueExperimental Value
¹³C NMR (C=O)172.5 ppm171.9 ppm
¹H NMR (N-H)7.8 ppm7.6 ppm
IR (C=O stretch)1685 cm⁻¹1680 cm⁻¹
IR (N-H stretch)3350 cm⁻¹3345 cm⁻¹

Note: This data is illustrative and represents a hypothetical comparison between predicted and experimental values.

Mechanistic Studies of Reactions Involving the Thiolane Core or Amide Groups

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the step-by-step processes of bond breaking and formation.

Transition State Characterization and Reaction Pathway Elucidation

For reactions involving this compound, such as the formation of the amide bonds from the corresponding dicarboxylic acid or reactions involving the thiolane ring, computational methods can be used to identify the transition states. ims.ac.jpgithub.ioucsb.edu A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. By characterizing the geometry and energy of the transition state, the feasibility of a proposed reaction mechanism can be assessed. quantumatk.com

For example, in the synthesis of the dicarboxamide from the dicarboxylic acid and an amine, computational studies could elucidate the mechanism of amide bond formation, whether it proceeds through a direct condensation or involves an activated intermediate. rsc.orgresearchgate.net

Kinetic and Thermodynamic Profiling of Key Synthetic Steps

By calculating the energies of the reactants, transition states, and products, a complete energy profile for a reaction can be constructed. This profile provides crucial kinetic and thermodynamic information.

Kinetic Profiling: The activation energy (the energy difference between the reactants and the transition state) determines the rate of a reaction. A lower activation energy corresponds to a faster reaction. Computational modeling can predict these barriers, allowing for the comparison of different potential reaction pathways. quantumatk.com

Illustrative Data Table for a Hypothetical Reaction Profile:

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+25.3
Intermediate-5.7
Transition State 2+15.8
Products-20.1

Note: This data is illustrative of a two-step reaction mechanism and represents the type of information that would be generated from a computational study.

Analysis of Intramolecular and Intermolecular Interactions

The arrangement of atoms and functional groups in this compound suggests the presence of a rich landscape of non-covalent interactions that would govern its three-dimensional structure, crystal packing, and interactions with biological targets or other molecules.

Hydrogen Bonding Networks and Non-Covalent Interactions (e.g., via NBO, AIM, RDG analysis)

A thorough computational study would be essential to characterize the hydrogen bonding capabilities of the dicarboxamide functional groups. The amide protons (-NH2) can act as hydrogen bond donors, while the carbonyl oxygens (C=O) are effective hydrogen bond acceptors. Intramolecular hydrogen bonds could play a significant role in stabilizing specific conformations of the five-membered thiolane ring.

Intermolecularly, these hydrogen bonds would be expected to dominate the crystal packing of this compound, leading to the formation of well-defined supramolecular architectures such as chains, sheets, or more complex three-dimensional networks.

To quantify and understand these interactions, several computational techniques would be invaluable:

Natural Bond Orbital (NBO) Analysis: This method would allow for the investigation of charge transfer interactions between occupied (donor) and unoccupied (acceptor) orbitals. For instance, the interaction between the lone pair of a carbonyl oxygen and an anti-bonding orbital of an N-H bond would provide a quantitative measure of the strength of the hydrogen bond.

Atoms in Molecules (AIM) Theory: AIM analysis of the electron density topology would enable the identification of bond critical points (BCPs) associated with hydrogen bonds and other non-covalent interactions. The properties of these BCPs, such as the electron density and its Laplacian, would provide insight into the nature and strength of these interactions.

Reduced Density Gradient (RDG) Analysis: This technique is particularly useful for visualizing weak non-covalent interactions. By plotting the reduced density gradient against the electron density, it is possible to identify regions corresponding to hydrogen bonds, van der Waals interactions, and steric repulsion, providing a clear visual representation of the interaction landscape.

A hypothetical data table summarizing potential NBO analysis results for a key hydrogen bond interaction is presented below to illustrate the type of data that would be generated from such a study.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) O_carbonylσ(N-H)_amideValueIntramolecular H-bond
LP (1) O_carbonylσ(N-H)_amide (intermolecular)ValueIntermolecular H-bond
LP (1) Sσ*(C-H)ValueWeak C-H···S interaction

Note: The values in this table are hypothetical and would need to be determined through actual quantum chemical calculations.

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of this compound would be significantly influenced by its solvent environment. The polarity of the solvent would affect the stability of different conformers and the transition states of chemical reactions.

Computational modeling of solvent effects can be performed using either explicit or implicit solvent models:

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This allows for a detailed analysis of specific solute-solvent interactions, such as hydrogen bonding between the amide groups and water molecules.

Implicit Solvent Models (e.g., PCM, SMD): These models represent the solvent as a continuous medium with a specific dielectric constant. They are computationally less expensive and are effective for capturing the bulk effects of the solvent on the solute's electronic structure and geometry.

A systematic study across a range of solvents with varying polarities would be necessary to understand how the conformational equilibrium of the thiolane ring and the orientation of the dicarboxamide side chains are affected. For instance, polar protic solvents would be expected to form strong hydrogen bonds with the amide groups, potentially disrupting intramolecular hydrogen bonds and favoring more extended conformations.

The following table illustrates the type of data that could be generated from a computational study on solvent effects, showing the calculated relative energy of different conformers in various solvents.

ConformerGas Phase (Relative Energy, kcal/mol)Water (Relative Energy, kcal/mol)Dichloromethane (Relative Energy, kcal/mol)
Conformer A (intramolecular H-bond)0.0ValueValue
Conformer B (extended)ValueValueValue

Note: The values in this table are hypothetical and would require computational investigation.

Research Applications and Derivatization Strategies of 2r,5s Thiolane 2,5 Dicarboxamide

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

The inherent chirality and functional group handles of (2R,5S)-thiolane-2,5-dicarboxamide make it a versatile starting material for the synthesis of more complex and biologically relevant molecules. Its rigid, five-membered ring system provides a defined spatial arrangement of substituents, a crucial feature in the design of molecules that interact with biological targets.

Precursors for Aza-Nucleoside Analogues and Pyrroline-Fused Heterocycles

The synthesis of nucleoside analogues is a cornerstone of medicinal chemistry, particularly in the development of antiviral and anticancer agents. The thiolane core of this compound can serve as a mimic of the furanose sugar moiety found in natural nucleosides. The nitrogen atoms of the dicarboxamide groups, or their synthetic equivalents, can be utilized to introduce the nucleobase, leading to the formation of aza-nucleoside analogues. The sulfur atom in the ring can also influence the conformational preferences and biological activity of the resulting analogues.

Furthermore, the dicarboxamide functionalities can be chemically manipulated to facilitate ring-closing reactions, leading to the formation of pyrroline-fused heterocycles. These fused systems are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic compounds. The specific stereochemistry of the starting thiolane derivative ensures the stereocontrolled synthesis of these complex heterocyclic systems. The use of organosulfur building blocks in the synthesis of various heterocycles is a well-established strategy in organic synthesis. thieme-connect.de

PrecursorTarget Molecule TypeKey TransformationPotential Application
This compoundAza-nucleoside AnaloguesModification of carboxamides and introduction of a nucleobaseAntiviral, Anticancer Agents
This compoundPyrroline-Fused HeterocyclesIntramolecular cyclization reactionsMedicinal Chemistry Scaffolds

Scaffold for Conformationally Constrained Amino Acid Mimetics and Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The rigid thiolane ring of this compound provides an excellent scaffold for the synthesis of conformationally constrained amino acid mimetics. By appending appropriate side chains to the thiolane core, it is possible to mimic the spatial arrangement of amino acid residues in a peptide.

The conformational ensembles of such peptidomimetics are critical to their biological activity. nih.gov The defined stereochemistry of the thiolane scaffold helps to reduce the conformational flexibility, leading to a more defined three-dimensional structure. This pre-organization can enhance binding affinity to target proteins. Computational and experimental methods, such as NMR spectroscopy and molecular dynamics simulations, are crucial for the conformational analysis of these peptidomimetics. nih.gov

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. The C2-symmetric nature and the presence of coordinating heteroatoms in derivatives of this compound make it a promising scaffold for the design of novel chiral ligands.

Development of Ligands for Transition Metal-Catalyzed Asymmetric Reactions

The carboxamide nitrogens and the thiolane sulfur of this compound can act as coordinating atoms for transition metals. By modifying the carboxamide groups, for instance, by introducing phosphine (B1218219) or oxazoline (B21484) moieties, a variety of bidentate and tridentate chiral ligands can be synthesized. These ligands can then be complexed with transition metals such as rhodium, palladium, or iridium to create catalysts for a range of asymmetric transformations, including hydrogenations, allylic alkylations, and cross-coupling reactions. The stereochemistry of the thiolane backbone plays a crucial role in creating a chiral environment around the metal center, thereby inducing enantioselectivity in the catalytic reaction. The synthesis of chiral ligands from related thiophene-based structures has been successfully demonstrated.

Ligand ScaffoldMetalAsymmetric Reaction
(2R,5S)-Thiolane-derived phosphine-amideRhodiumAsymmetric Hydrogenation
(2R,5S)-Thiolane-derived oxazoline-amidePalladiumAsymmetric Allylic Alkylation
(2R,5S)-Thiolane-derived bis-oxazolineCopperAsymmetric Friedel-Crafts

Organocatalytic Applications Utilizing the Chiral Thiolane Scaffold

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. The chiral scaffold of this compound can be functionalized to create novel organocatalysts. For example, the introduction of amine or thiourea (B124793) functionalities onto the thiolane backbone can lead to catalysts capable of promoting a variety of reactions, such as Michael additions, aldol (B89426) reactions, and Mannich reactions, with high stereocontrol. The rigid thiolane ring helps to create a well-defined chiral pocket that can effectively control the approach of the substrates.

Integration into Advanced Materials and Supramolecular Assemblies

The ability of this compound and its derivatives to engage in specific intermolecular interactions, such as hydrogen bonding and metal coordination, makes them valuable components for the construction of advanced materials and supramolecular assemblies.

The dicarboxamide functionalities can be hydrolyzed to the corresponding dicarboxylic acid, (2R,5S)-thiolane-2,5-dicarboxylic acid. This chiral dicarboxylate can act as a linker molecule in the formation of metal-organic frameworks (MOFs). acs.orgjyu.fi The stereochemistry of the linker can influence the chirality and topology of the resulting MOF, potentially leading to materials with applications in chiral separations, enantioselective catalysis, and sensing. The design of MOFs through the judicious selection of organic linkers is a rapidly growing field of research. rsc.org Thiophene-based linkers, in particular, have been used to construct luminescent MOFs for sensing applications. acs.org

Furthermore, the chiral nature and hydrogen-bonding capabilities of the dicarboxamide groups can be exploited in the design of supramolecular assemblies. nih.gov The self-assembly of these chiral molecules can lead to the formation of ordered structures such as gels, fibers, and helical aggregates. The chirality at the molecular level can be transferred to the macroscopic level, resulting in materials with unique chiroptical properties. mdpi.com The study of supramolecular chirality is a fascinating area of research with potential applications in chiroptical sensing and asymmetric catalysis. researchgate.net The stereochemistry of the building blocks can have a profound impact on the final supramolecular architecture. nih.gov

Application AreaKey Feature of Thiolane DerivativeResulting Material/Assembly
Metal-Organic FrameworksChiral dicarboxylate linkerChiral MOFs
Supramolecular ChemistryChiral dicarboxamide with hydrogen bonding sitesChiral gels, fibers, helical aggregates

Functional Monomers for Chiral Polymer Architectures

The development of chiral polymers is a significant area of materials science, with applications in enantioselective separations, catalysis, and biomedical devices. The stereospecific nature of this compound makes it a candidate as a functional monomer for the creation of such polymers. The inherent chirality of the monomer unit can be translated into the macroscopic properties of the polymer, influencing its secondary structure and recognition capabilities.

While specific studies on the polymerization of this compound are not extensively documented, the principles of polymer chemistry suggest its potential. For instance, multifunctional dithiolane monomers have been successfully used in light-driven additive manufacturing to create recyclable thermosets. rsc.orgnih.gov These monomers, containing 1,2-dithiolane (B1197483) groups, undergo photopolymerization to form crosslinked networks. rsc.orgnih.gov The dicarboxamide functionality of this compound could be similarly leveraged to create polymers through step-growth polymerization, potentially with diacyl chlorides or other suitable comonomers. The resulting polyamides would possess a chiral backbone derived from the thiolane ring, which could induce specific folding patterns and chiral recognition sites. The synthesis of homochiral polymers is of particular interest as they often exhibit distinct properties compared to their racemic counterparts. mdpi.com

Components in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with high surface areas and tunable properties, making them suitable for gas storage, separation, and catalysis. The dicarboxylate analogue of the title compound, (2R,5S)-thiolane-2,5-dicarboxylic acid, and more broadly, thiophene (B33073) dicarboxylates, have been successfully employed as organic linkers in the construction of MOFs. acs.orgnih.govresearchgate.netrsc.orgresearchgate.net

For example, a new thiophene-functionalized dicarboxylic acid has been used to construct zinc and cadmium-based MOFs that exhibit high selectivity and sensitivity as luminescent sensors for environmental contaminants. acs.orgnih.gov These MOFs were also capable of trapping pesticides from solution. acs.orgnih.gov Similarly, MOFs constructed from 2,5-thiophenedicarboxylate and melamine (B1676169) ligands have shown potential in catalysis and as anti-tumor agents. researchgate.net The use of thieno[3,2-b]thiophene-2,5-dicarboxylate as a linker has led to the synthesis of rare-earth metal-organic frameworks with significant porosity and unique luminescent properties. mdpi.com The polarizable sulfur atoms in these linkers can enhance host-guest interactions, leading to improved gas adsorption capacity and selectivity. mdpi.com

While direct incorporation of this compound into MOFs or COFs has not been extensively reported, its structural similarity to these proven linkers suggests its potential. The amide groups could coordinate to metal centers or participate in hydrogen bonding within the framework, influencing the resulting topology and functionality. The chirality of the molecule could also be exploited to create chiral MOFs or COFs for enantioselective applications.

Development of Host-Guest Systems for Molecular Recognition

Host-guest chemistry involves the design of host molecules that can selectively bind to specific guest molecules. The principles of molecular recognition, which govern these interactions, are fundamental to many biological processes and have applications in sensing, drug delivery, and separations. The defined stereochemistry and hydrogen bonding capabilities of this compound make it an attractive candidate for the development of chiral host molecules.

The amide groups can act as both hydrogen bond donors and acceptors, facilitating the formation of specific non-covalent interactions with guest molecules. The concave shape of the thiolane ring could create a binding pocket, and the chiral centers would enforce stereoselectivity in guest binding. While specific host-guest systems based on this compound are not detailed in the literature, the broader class of chiral macrocycles and cages demonstrates the feasibility of this approach. For instance, supramolecular polymers formed from chiral cyclodipeptides have been shown to form gels with potential antimicrobial applications, highlighting the role of chirality in self-assembly and function. nih.gov

In vitro Studies of Biological Activity Mechanisms

The biological activity of a compound is intimately linked to its interactions with biomolecules. In vitro studies, including computational and experimental approaches, are crucial for elucidating the mechanisms of action of potential therapeutic agents.

Molecular Docking Simulations to Investigate Ligand-Protein Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method can provide valuable insights into the binding mode and affinity of a compound, guiding further experimental studies. For this compound, docking simulations could be employed to explore its potential interactions with various protein targets. The specific stereochemistry of the molecule would be a critical parameter in these simulations, as proteins are chiral environments and often exhibit stereospecific binding.

While specific docking studies for this compound are not publicly available, the general methodology is widely applied in drug discovery. For example, understanding the binding interactions of structurally related compounds can offer clues. The dicarboxylate form of the compound, (2R,5S)-thiolane-2,5-dicarboxylic acid, is listed as a versatile small molecule scaffold, suggesting its potential for biological applications. biosynth.com

Mechanistic Studies of Enzyme Inhibition or Receptor Binding Profiles

In vitro assays are essential for determining the biological activity of a compound and its mechanism of action. These assays can measure the inhibition of a specific enzyme or the binding affinity to a particular receptor. For this compound, a range of in vitro assays could be envisioned to assess its potential as a bioactive molecule.

For instance, if molecular docking suggests a potential interaction with a specific enzyme, enzyme inhibition assays could be performed to quantify its inhibitory potency (e.g., IC50 value). Similarly, receptor binding assays could determine its affinity and selectivity for different receptor subtypes. Studies on related sulfur-containing heterocyclic compounds, such as thiolane-2,5-dione, have indicated potential antimicrobial and anticancer properties, with the mechanism proposed to involve interaction with specific enzymes and proteins.

Exploration of Chemical Biology Tools

Chemical biology tools are small molecules used to study and manipulate biological systems. The development of such tools often relies on the ability to functionalize a core scaffold with reporter groups, such as fluorescent dyes or affinity tags. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition, is a powerful and widely used method for such functionalization due to its high efficiency, selectivity, and biocompatibility. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed to prepare (2R,5S)-thiolane-2,5-dicarboxamide, and how are reaction conditions optimized?

The compound can be synthesized via tandem reactions such as the Knoevenagel condensation followed by a Michael addition and intramolecular cyclization. For example, thiourea derivatives and carbonyl-containing precursors react under reflux in acetic acid with sodium acetate as a catalyst to form the thiolane backbone. Optimization includes controlling temperature (reflux conditions), stoichiometric ratios of reactants (1.0–1.1 equiv), and reaction duration (3–5 hours) to maximize yield and regioselectivity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • X-ray diffraction (XRD) for unambiguous stereochemical assignment of the (2R,5S) configuration .
  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to verify connectivity and detect impurities.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • HPLC with chiral stationary phases to assess enantiomeric purity .

Q. How is the stereochemistry of this compound validated using crystallographic data?

Single-crystal XRD analysis with programs like SHELXL refines the atomic coordinates and Flack parameter to confirm absolute configuration. For near-centrosymmetric structures, the Flack x parameter is preferred over η to avoid false chirality assignments. Data collection at high resolution (e.g., <1.0 Å) enhances reliability .

Advanced Research Questions

Q. What computational strategies predict the physicochemical properties of this compound, and what are their limitations?

Quantum chemical calculations (DFT), quantitative structure-property relationship (QSPR) models, and neural networks predict properties like solubility, logP, and hydrogen-bonding capacity. Limitations include inaccuracies in modeling solvent effects and stereoelectronic interactions. SMILES strings (e.g., C1C[S]C(C(=O)N)CC1C(=O)N) enable input into software like Gaussian or ORCA for DFT-based property profiling .

Q. How can discrepancies between experimental (XRD/NMR) and computational stereochemical assignments be resolved?

Contradictions arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Strategies include:

  • Comparing experimental NMR coupling constants with DFT-optimized conformers.
  • Re-refining XRD data using alternative parameters (e.g., twin components in SHELXL).
  • Employing vibrational circular dichroism (VCD) to correlate solution-phase chirality with computed spectra .

Q. What regioselective strategies modify the thiolane ring without disrupting the dicarboxamide groups?

Allylsulfanyl groups can be introduced via nucleophilic substitution at the sulfur atom. For example, alkylation with allyl bromide in THF at 0–25°C selectively targets the thiolane sulfur, preserving the dicarboxamide moieties. Monitoring by TLC or LC-MS ensures reaction progression without side reactions .

Methodological Considerations

  • Crystallographic Refinement : Use SHELXL’s TWIN and BASF commands to handle twinning in XRD data, common in chiral crystals .
  • Stereoselective Synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution may enhance enantiomeric excess (ee) .
  • Safety Protocols : Follow guidelines for handling thiourea derivatives (e.g., PPE, fume hoods) due to potential toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.